molecular formula C20H16N4O4S B15182984 2-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid CAS No. 36942-58-2

2-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid

Cat. No.: B15182984
CAS No.: 36942-58-2
M. Wt: 408.4 g/mol
InChI Key: HYXZLBHMOJIWAB-UHFFFAOYSA-N
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Description

EINECS 253-285-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4C8H12N4+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_8\text{H}_{12}\text{N}_4 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→C8​H12​N4​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is carefully monitored to maintain the purity and yield of the product. The final product is then purified through recrystallization to obtain the desired crystalline form.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. The most common reactions include:

    Radical Initiation: The compound decomposes upon heating to form free radicals, which initiate polymerization reactions.

    Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions to form different products.

Common Reagents and Conditions

    Radical Initiation: Typically requires heating to temperatures around 60-80°C.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Polymerization: The primary product is the polymer formed through the radical initiation process.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: Employed in the study of radical-induced biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

    Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are susceptible to radical attack, leading to the formation of polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another radical initiator used in polymerization reactions.

    Potassium Persulfate: Commonly used in radical polymerization processes.

    Azobisisobutyronitrile (AIBN): A closely related compound with similar applications.

Uniqueness

2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it forms. Compared to other radical initiators, it offers a balance between stability and reactivity, making it suitable for a wide range of polymerization processes.

Properties

CAS No.

36942-58-2

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H16N4O4S/c1-13-18(20(25)24(23-13)15-8-3-2-4-9-15)22-21-17-12-11-14-7-5-6-10-16(14)19(17)29(26,27)28/h2-12,18H,1H3,(H,26,27,28)

InChI Key

HYXZLBHMOJIWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O)C4=CC=CC=C4

Origin of Product

United States

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